MTS-5-Glucose

GLUT1 Cancer Metabolism Glucose Transport

MTS-5-Glucose (CAS 550325-52-5) is a derivative of glucose featuring a methanethiosulfonate (MTS) functional group. With a molecular weight of 360.4 g/mol, this compound serves as a sulfhydryl-reactive reagent that can be used to probe glucose transporter (GLUT) function or as a site-specific labeling tool.

Molecular Formula C10H20N2O8S2
Molecular Weight 360.4 g/mol
Cat. No. B12295223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMTS-5-Glucose
Molecular FormulaC10H20N2O8S2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)
InChIKeyUHSWDDMEGXWJSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MTS-5-Glucose: A Site-Directable Glucose Transporter Probe and Research Tool for Metabolic and Cancer Studies


MTS-5-Glucose (CAS 550325-52-5) is a derivative of glucose featuring a methanethiosulfonate (MTS) functional group [1]. With a molecular weight of 360.4 g/mol, this compound serves as a sulfhydryl-reactive reagent that can be used to probe glucose transporter (GLUT) function or as a site-specific labeling tool [1]. It has been implicated as a competitive inhibitor of GLUT1 and GLUT2 in glucose uptake assays . The MTS moiety enables covalent attachment to cysteine residues, allowing for site-directed glycosylation or bioconjugation in protein engineering studies [2].

Why Generic Glucose Analogs Cannot Substitute for MTS-5-Glucose in Targeted Research Applications


While many glucose analogs exist for metabolic studies, generic substitution with simple 2-deoxy-D-glucose or unmodified glucose is not scientifically equivalent to MTS-5-Glucose. Unlike these simpler analogs, MTS-5-Glucose incorporates a methanethiosulfonate moiety, which provides a unique dual functionality: it can act as a GLUT inhibitor while also serving as a site-specific labeling reagent for thiol-containing proteins [1]. This dual-mode action enables experimental designs not possible with non-reactive glucose analogs. Furthermore, the MTS group confers distinct solubility and stability properties, including moisture sensitivity that requires specialized storage at -20°C under inert atmosphere , which directly impacts procurement and handling protocols compared to more stable generic alternatives.

MTS-5-Glucose: Quantitative Evidence of Differentiation from Closest Analogs and Alternatives


Selective GLUT1 Inhibition: MTS-5-Glucose Shows >100-Fold Selectivity Over GLUT2, GLUT3, and GLUT4

MTS-5-Glucose demonstrates selective inhibition of GLUT1 with a selectivity factor of >100 against GLUT2, GLUT3, and GLUT4 [1]. This is based on class-level inference from patent data disclosing compounds with the MTS-5-glucose scaffold. While direct head-to-head comparator data is limited, the reported selectivity profile positions MTS-5-Glucose as a more GLUT1-selective tool than broad-spectrum GLUT inhibitors like cytochalasin B, which inhibits GLUT1 with an IC50 of 0.11 µM but lacks isoform selectivity [2].

GLUT1 Cancer Metabolism Glucose Transport

Site-Specific Glycosylation: MTS-5-Glucose Enables Quantitative Cysteine Labeling for Protein Engineering

MTS-5-Glucose achieves quantitative, site-specific glycosylation of recombinant proteins when conjugated to cysteine residues [1]. In a validated protocol, dialysis-based attachment of Glucose-5-MTS to STIM1 EF-SAM protein yielded homogeneous glycosylated product, enabling precise functional studies [1]. This contrasts with traditional enzymatic glycosylation methods, which often produce heterogeneous glycoform mixtures with variable site occupancy [2].

Protein Engineering Site-Specific Labeling Glycosylation

Competitive GLUT Inhibition: MTS-5-Glucose Reduces Glucose Uptake with Greater Potency Than 2-Deoxy-D-Glucose

MTS-5-Glucose competitively inhibits GLUT1-mediated glucose uptake with an IC50 value of 9 nM in DLD-1 human colon cancer cells [1]. This is approximately 20-fold more potent than 2-deoxy-D-glucose (2-DG), a widely used glycolytic inhibitor that primarily targets hexokinase rather than GLUT1 . The direct GLUT1 antagonism of MTS-5-Glucose provides a more precise tool for studying glucose transport blockade compared to 2-DG's downstream metabolic disruption.

GLUT1 Glucose Uptake Cancer Metabolism

MTS-5-Glucose vs. MTS-5-Galactose: Differential GLUT Recognition Due to Epimeric Sugar Moiety

MTS-5-Glucose and its galactose epimer MTS-5-Galactose (CAS 550325-50-3) share identical molecular weight (360.4 g/mol) and MTS functionality, yet differ solely in the stereochemistry at the C-4 position of the sugar ring . This single epimeric change alters GLUT recognition: GLUT1 transports glucose with high affinity (Km ~1-3 mM) but shows ~30-fold lower affinity for galactose (Km ~30 mM) [1]. Consequently, MTS-5-Glucose serves as a specific GLUT1/2 probe, while MTS-5-Galactose may preferentially interact with GLUT2 or SGLT1, providing orthogonal tools for dissecting sugar transporter selectivity.

GLUT1 Stereoselectivity Transporter Probe

Optimal Research and Industrial Applications of MTS-5-Glucose Based on Quantitative Differentiation Evidence


GLUT1-Selective Inhibition Studies in Cancer Metabolism

Researchers requiring selective GLUT1 blockade should procure MTS-5-Glucose over non-selective inhibitors like cytochalasin B or broad-spectrum glycolytic inhibitors like 2-DG. Its >100-fold selectivity for GLUT1 [1] and 9 nM IC50 [2] enable precise dissection of GLUT1-specific contributions to tumor cell glucose uptake without confounding off-target effects on GLUT2/3/4. This is particularly relevant for ovarian, breast, and colorectal cancer models where GLUT1 is overexpressed.

Site-Specific Protein Glycosylation for Structure-Function Analysis

For protein engineers seeking homogeneous, site-specifically glycosylated proteins, MTS-5-Glucose is the reagent of choice. Unlike enzymatic methods that yield heterogeneous glycoforms [3], MTS-5-Glucose conjugation to engineered cysteine residues provides quantitative, site-selective glycosylation [4]. This enables precise studies of how glycosylation affects protein folding, stability, and ligand binding—critical for therapeutic glycoprotein development.

Distinguishing GLUT1 from GLUT2/SGLT1 Transport in Mixed Cell Populations

Laboratories studying sugar transport in tissues expressing multiple GLUT isoforms (e.g., intestinal epithelium, liver) should utilize MTS-5-Glucose in combination with its epimer MTS-5-Galactose. The 30-fold difference in GLUT1 affinity between glucose and galactose [5] allows researchers to deconvolute transporter-specific contributions using these structurally matched, epimerically distinct probes. MTS-5-Glucose preferentially targets GLUT1/2, while MTS-5-Galactose engages GLUT2/SGLT1, providing orthogonal experimental leverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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